1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a phenylurea moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides.
Formation of the Phenylurea Moiety: The phenylurea moiety can be synthesized by reacting aniline with phosgene or its derivatives, followed by coupling with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in various organic reactions.
4-Dimethylaminoantipyrine: A derivative used in pharmaceutical applications.
Methylamino- and Dimethylaminoquinolines: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research.
Biological Activity
Overview
1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea is a synthetic compound belonging to the pyrimidine derivatives class, characterized by a dimethylamino group, an ethoxy group, and a phenylurea moiety. Its molecular formula is C15H19N5O2, with a molecular weight of 299.35 g/mol. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that this compound may exert its effects by inhibiting specific enzymes or modulating receptor activity, which can lead to alterations in cellular signaling pathways.
Research Findings
Recent studies have explored the compound's potential therapeutic applications, particularly in oncology and inflammation. Below are summarized findings from various research efforts:
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
- Cytokine Modulation : The compound has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .
- Animal Models : In vivo studies using animal models of inflammation have demonstrated significant reductions in edema and pain responses following administration of this compound .
Case Study 1: Anticancer Efficacy
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.
Case Study 2: Inflammatory Response
In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw swelling compared to control groups, demonstrating its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Compound Name | Structure | Biological Activity |
---|---|---|
4-Dimethylaminopyridine (DMAP) | DMAP Structure | Nucleophilic catalyst; enhances reaction rates in organic synthesis. |
4-Dimethylaminoantipyrine | 4-Dimethylaminoantipyrine Structure | Analgesic and anti-inflammatory properties; used in pain management. |
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-22-15-16-10-12(13(19-15)20(2)3)18-14(21)17-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXIGMIJCSAXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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